(6-Phenoxypyridin-3-yl)boronic acid

Overview

Description

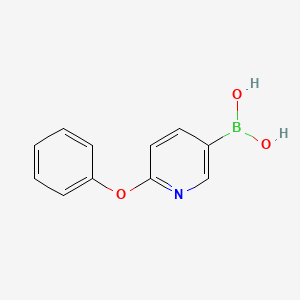

(6-Phenoxypyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a phenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Phenoxypyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (6-Phenoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura and Chan-Lam couplings.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Including toluene, ethanol, and water.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Amines and Ethers: Formed through Chan-Lam coupling.

Phenols: Formed through oxidation reactions.

Scientific Research Applications

(6-Phenoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Phenoxypyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boronic acid group acts as a mild electrophile, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

Pyridinylboronic Acids: Compounds with a pyridine ring and boronic acid group, used in various organic transformations.

Phenoxyboronic Acids: Compounds with a phenoxy group and boronic acid group, used in the synthesis of complex molecules.

Uniqueness: (6-Phenoxypyridin-3-yl)boronic acid is unique due to its combined structural features of a phenoxy group and a pyridine ring, which enhance its reactivity and versatility in chemical synthesis. This compound offers distinct advantages in terms of selectivity and functional group compatibility compared to simpler boronic acids .

Biological Activity

(6-Phenoxypyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its anticancer, antibacterial, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group attached to a phenoxy-substituted pyridine. The boron atom plays a crucial role in its biological interactions, particularly in the formation of reversible covalent bonds with diol-containing biomolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, a study reported an IC value of 18.76 ± 0.62 µg/mL against the MCF-7 breast cancer cell line, indicating potent activity compared to other boronic acid derivatives .

Table 1: Anticancer Activity of this compound

Antibacterial Activity

This compound has also shown promising antibacterial activity. It was effective against several strains of bacteria, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 6.50 mg/mL . The mechanism involves the reversible binding to serine residues in bacterial enzymes, which is critical for their function.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| E. coli ATCC 25922 | 6.50 | |

| Staphylococcus aureus | 5.00 | |

| Pseudomonas aeruginosa | 4.50 |

Enzyme Inhibition Activities

The compound has been evaluated for its enzyme inhibition properties, particularly against cholinesterases and urease enzymes:

Table 3: Enzyme Inhibition Activities

| Enzyme | IC (µg/mL) | Reference |

|---|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 | |

| Butyrylcholinesterase | 3.12 ± 0.04 | |

| Urease | 1.10 ± 0.06 |

These findings suggest that this compound may be useful in treating conditions where cholinesterase activity is implicated, such as Alzheimer's disease.

Case Studies

Case Study 1: Combination Therapy in Cancer Treatment

A clinical study explored the use of this compound in combination with bortezomib for treating multiple myeloma patients resistant to conventional therapies. The results indicated improved overall response rates and tolerability compared to bortezomib alone, suggesting that this compound may enhance the efficacy of existing treatments .

Case Study 2: Antibacterial Applications

In another study, this compound was tested as an additive in formulations aimed at combating biofilm formation by Pseudomonas aeruginosa. The compound effectively inhibited biofilm growth at concentrations lower than those typically required for traditional antibiotics .

Q & A

Q. Basic: What are the optimal synthetic routes for (6-Phenoxypyridin-3-yl)boronic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling or Miyaura borylation. Key steps include:

- Substrate Preparation: Start with a halogenated pyridine precursor (e.g., 6-phenoxy-3-bromopyridine).

- Borylation: Use bis(pinacolato)diboron (B₂Pin₂) with a Pd catalyst (e.g., Pd(dppf)Cl₂) in a polar aprotic solvent (THF or DMF) at 80–100°C .

- Optimization: Adjust temperature, solvent (microwave-assisted synthesis reduces time ), and catalyst loading. Monitor purity via HPLC or LC-MS .

Q. Advanced: How do steric and electronic effects of the phenoxy group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

The phenoxy group at the 6-position introduces steric hindrance and electron-donating effects, which can slow transmetallation. To mitigate:

- Catalyst Selection: Use bulky ligands (e.g., SPhos) to prevent catalyst poisoning.

- Base Optimization: Strong bases (e.g., Cs₂CO₃) enhance boronate formation but may require inert atmospheres to prevent hydrolysis .

- Kinetic Studies: Compare coupling rates with analogs (e.g., methoxy or trifluoroethoxy derivatives) to isolate electronic effects .

Q. Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?

Methodological Answer:

- LC-MS/MS in MRM Mode: Detects impurities (e.g., residual phenols or dehalogenated byproducts) at <1 ppm. Use a C18 column with 0.1% formic acid in water/acetonitrile gradients .

- ¹¹B NMR: Validates boronic acid integrity and identifies boroxine formation .

- FT-IR/Raman Spectroscopy: Monitors functional groups (B–O stretching at ~1340 cm⁻¹) .

Q. Advanced: How can computational methods predict the reactivity of this compound in drug design?

Methodological Answer:

- DFT Calculations: Model transition states for cross-coupling to assess activation barriers. Compare with experimental yields to validate .

- Molecular Docking: Screen interactions with biological targets (e.g., proteases or glycoproteins) to prioritize derivatives for synthesis .

- SAR Studies: Use QSAR models to correlate substituent effects (e.g., phenoxy vs. ethoxy) with bioactivity .

Q. Basic: What precautions are necessary for handling this compound in aqueous solutions?

Methodological Answer:

- pH Control: Maintain pH <8 to prevent boronate hydrolysis. Use buffered solutions (e.g., phosphate, pH 6–7) .

- Inert Atmosphere: Store under argon to avoid oxidation.

- Derivatization: Convert to pinacol esters for long-term stability .

Q. Advanced: How can contradictions in reported bioactivity data for boronic acids be resolved?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., glioblastoma U87-MG) and controls (e.g., bortezomib) to compare anticancer activity .

- Metabolite Profiling: Identify hydrolyzed products (e.g., phenol derivatives) that may contribute to false positives .

- Dose-Response Curves: Establish IC₅₀ values under standardized oxygen and nutrient conditions .

Q. Advanced: What strategies improve the selectivity of this compound in glycoprotein sensing?

Methodological Answer:

- Surface Functionalization: Immobilize on carboxymethyl dextran-coated substrates to reduce nonspecific binding .

- Buffer Optimization: Use high-ionic-strength buffers (e.g., 150 mM NaCl) to minimize electrostatic interactions .

- Competitive Elution: Introduce sorbitol or fructose to displace weakly bound proteins .

Q. Basic: How does the phenoxy substituent affect boronic acid’s binding kinetics with diols?

Methodological Answer:

- Stopped-Flow Kinetics: Measure kon/koff rates with D-fructose or glucose. The phenoxy group may slow kon due to steric effects .

- Fluorescence Titration: Use anthracene-conjugated analogs to track real-time binding .

- Thermodynamic Comparison: Compare binding constants (Ka) with meta-substituted analogs to isolate electronic effects .

Q. Advanced: What role does this compound play in materials science?

Methodological Answer:

- Covalent Organic Frameworks (COFs): Incorporate as a linker for porous materials via self-condensation. Characterize porosity via BET .

- Boron-Nitride Composites: Use as a precursor for high-temperature ceramics. Optimize pyrolysis conditions (e.g., 800°C under NH₃) .

Q. Advanced: How to design a boronic acid-based chemosensor using this compound?

Methodological Answer:

Properties

IUPAC Name |

(6-phenoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSDPMDHUFPPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727972 | |

| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270921-80-6 | |

| Record name | (6-Phenoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.